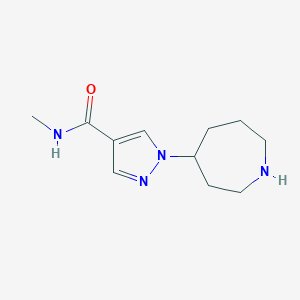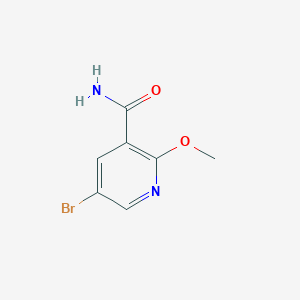
5-溴-2-甲氧基烟酰胺
描述
5-Bromo-2-methoxynicotinamide is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of nicotinamide, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a methoxy group
科学研究应用
5-Bromo-2-methoxynicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
安全和危害
作用机制
Target of Action
The primary target of 5-Bromo-2-methoxynicotinamide is GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that controls various cellular processes.
Mode of Action
It is known that brominated compounds like 5-bromo-2-methoxynicotinamide can participate in free radical reactions . In such reactions, the bromine atom can be displaced by a nucleophile, leading to changes in the target molecule .
Biochemical Pathways
Brominated compounds are known to participate in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 5-Bromo-2-methoxynicotinamide could potentially affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
The methoxy group might influence the compound’s metabolism and excretion, but further studies are needed to confirm these hypotheses .
Result of Action
Given its potential interaction with gpi-linked nad (p) (+)–arginine adp-ribosyltransferase 1 , it might influence processes controlled by ADP-ribosylation of proteins
生化分析
Biochemical Properties
5-Bromo-2-methoxynicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with α-glucosidase, an enzyme involved in carbohydrate metabolism. Studies have shown that 5-Bromo-2-methoxynicotinamide can inhibit the activity of α-glucosidase, which suggests its potential use in managing conditions like diabetes . Additionally, it has been observed to interact with other enzymes and proteins, affecting their activity and function .
Cellular Effects
The effects of 5-Bromo-2-methoxynicotinamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cytotoxic effects in mammalian cells, which can lead to cell death . This compound also affects DNA synthesis and repair mechanisms, further influencing cellular functions .
Molecular Mechanism
At the molecular level, 5-Bromo-2-methoxynicotinamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with α-glucosidase results in the inhibition of this enzyme, thereby affecting carbohydrate metabolism . Additionally, it can induce changes in gene expression, which further influences cellular functions .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-methoxynicotinamide over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that it can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methoxynicotinamide vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as the inhibition of α-glucosidase activity . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and genotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Bromo-2-methoxynicotinamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by enzymes involved in carbohydrate metabolism, affecting metabolic flux and metabolite levels . These interactions further influence its efficacy and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Bromo-2-methoxynicotinamide within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Its localization and accumulation within cells can affect its efficacy and potential side effects .
Subcellular Localization
5-Bromo-2-methoxynicotinamide is localized in specific subcellular compartments, which influences its activity and function. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with specific biomolecules and its overall efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxynicotinamide typically involves the bromination of 2-methoxynicotinamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 5-Bromo-2-methoxynicotinamide may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, the use of safer and more environmentally friendly brominating agents can be explored to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
5-Bromo-2-methoxynicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinamides depending on the nucleophile used.
Oxidation Reactions: Products include nicotinic acid derivatives.
Reduction Reactions: Products include aminonicotinamides.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloronicotinamide: Similar structure but with a chlorine atom instead of a methoxy group.
5-Bromo-2-hydroxynicotinamide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Bromo-2-aminonicotinamide: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
5-Bromo-2-methoxynicotinamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, while the bromine atom can undergo substitution reactions, making this compound versatile for various applications.
属性
IUPAC Name |
5-bromo-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZFUIWUXBBSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741784 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-66-5 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


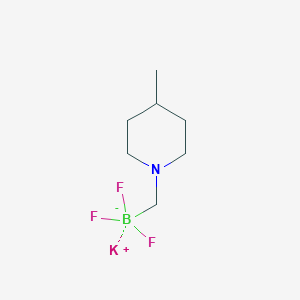
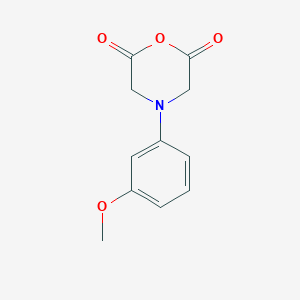
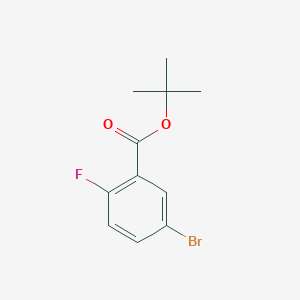
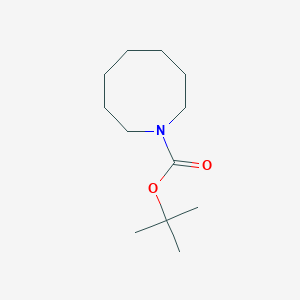
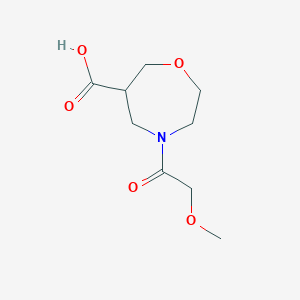

![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)
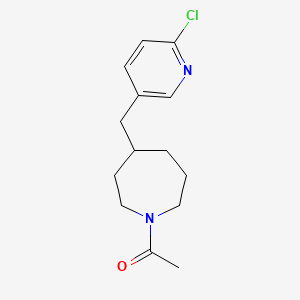

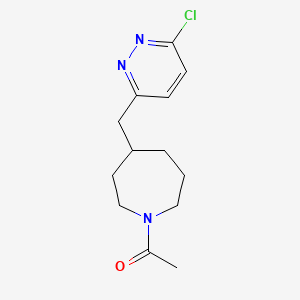
![3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine](/img/structure/B1401197.png)
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1401199.png)
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)
